3-Iodo-2,5-dimethylthiophene
Overview
Description
3-Iodo-2,5-dimethylthiophene is an organic compound with the molecular formula C8H9IS. It belongs to the class of thiophene derivatives, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Mechanism of Action
Target of Action
3-Iodo-2,5-dimethylthiophene is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Result of Action
Thiophene derivatives are known to have a variety of biological effects .
Biochemical Analysis
Biochemical Properties
3-Iodo-2,5-dimethylthiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of kinases, which are crucial for cell signaling . Additionally, this compound may impact the expression of genes involved in inflammation and cell proliferation, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, such as changes in cell proliferation or apoptosis.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage may lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its biological activity and overall function within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,5-dimethylthiophene typically involves the iodination of 2,5-dimethylthiophene. One common method includes the reaction of 2,5-dimethylthiophene with iodine in the presence of a base such as sodium bicarbonate in a solvent like acetonitrile at room temperature . Another method involves the use of n-butyllithium and iodine in tetrahydrofuran at low temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2,5-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of the iodine atom.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts, such as bis-triphenylphosphine-palladium(II) chloride, in the presence of bases like triethylamine.
Major Products:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile or electrophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Iodo-2,5-dimethylthiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic properties.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It is a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Comparison with Similar Compounds
2,5-Dimethylthiophene: Lacks the iodine substituent, making it less reactive in certain substitution and coupling reactions.
3-Bromo-2,5-dimethylthiophene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and selectivity in chemical reactions.
Uniqueness: 3-Iodo-2,5-dimethylthiophene is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
IUPAC Name |
3-iodo-2,5-dimethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOXGOWAOZUVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305462 | |
Record name | 3-iodo-2,5-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40197-02-2 | |
Record name | 40197-02-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-iodo-2,5-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-2,5-dimethylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Iodo-2,5-dimethylthiophene?
A1: While the research article primarily focuses on the final diarylethene derivative, it does mention the use of this compound as a starting material []. Based on its name, we can deduce the following:
Q2: What is the role of this compound in the synthesis of the diarylethene derivative?
A2: The research describes a synthetic route where this compound reacts with BuLi (butyllithium) to form an organolithium intermediate []. This intermediate then reacts with 3-methyl-5-(p-methoxyphenyl)thien-2-ylperfluorocyclopentene to yield the final diarylethene derivative, 1-(2,5-dimethylthien-3-yl)-2-[3-methyl-5-(p-methoxyphenyl)thien-2-yl]perfluorocyclopentene.
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